2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-
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Overview
Description
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.2270 g/mol . It is also known by several other names, including 4-Dimethylaminocinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propenal group.
Preparation Methods
The synthesis of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- can be compared with other similar compounds such as:
4-Dimethylaminocinnamaldehyde: Similar structure but lacks the methyl group on the propenal chain.
p-Dimethylaminocinnamaldehyde: Another name for 4-Dimethylaminocinnamaldehyde.
Cinnamaldehyde, p-(dimethylamino)-: Similar structure with slight variations in the positioning of functional groups.
The uniqueness of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
181381-18-0 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-methylprop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-10(9-14)8-11-4-6-12(7-5-11)13(2)3/h4-9H,1-3H3 |
InChI Key |
ZZNDWTMGGCTTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C=O |
Origin of Product |
United States |
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